1-[(E)-tert-Butyldiazenyl]butan-1-ol
Description
1-[(E)-tert-Butyldiazenyl]butan-1-ol is a tertiary alcohol derivative featuring a diazenyl (N=N) functional group in the (E)-configuration, attached to a tert-butyl substituent. Its molecular structure combines the steric bulk of the tert-butyl group with the redox-active diazenyl moiety, making it a compound of interest in organic synthesis and catalysis. The primary alcohol group at the butan-1-ol position allows for typical alcohol reactivity, while the diazenyl group may participate in coupling or decomposition reactions.
Properties
CAS No. |
57910-45-9 |
|---|---|
Molecular Formula |
C8H18N2O |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
1-(tert-butyldiazenyl)butan-1-ol |
InChI |
InChI=1S/C8H18N2O/c1-5-6-7(11)9-10-8(2,3)4/h7,11H,5-6H2,1-4H3 |
InChI Key |
XDFPQXAURCHNIV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(N=NC(C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-tert-Butyldiazenyl]butan-1-ol can be achieved through multiple-step organic synthesis. One common method involves the reaction of butan-1-ol with tert-butyl diazene under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
1-[(E)-tert-Butyldiazenyl]butan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions, where the diazenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium dichromate and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide or potassium cyanide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield butanal or butanoic acid, while reduction could produce butane or other alcohols.
Scientific Research Applications
1-[(E)-tert-Butyldiazenyl]butan-1-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[(E)-tert-Butyldiazenyl]butan-1-ol exerts its effects involves its interaction with specific molecular targets. The diazenyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include nucleophilic substitution and oxidation-reduction reactions, which alter the compound’s structure and function.
Comparison with Similar Compounds
Key Structural Features :
- Primary alcohol: The hydroxyl group at the terminal carbon enables oxidation to carboxylic acids under strong conditions (e.g., KMnO4 or CrO3) .
- (E)-Diazenyl configuration : The trans arrangement of the tert-butyl group and the alcohol chain minimizes steric hindrance, influencing stability and reactivity.
- Steric effects : The tert-butyl group reduces solubility in polar solvents but enhances thermal stability compared to linear alkyl analogs.
Comparison with Similar Compounds
Structural Isomers and Boiling Points
The boiling point of alcohols is influenced by molecular weight, hydrogen bonding, and branching. For example, straight-chain alcohols like pentan-1-ol exhibit higher boiling points than branched isomers (e.g., butan-2-ol) due to increased surface area and stronger intermolecular forces .
Comparison Table :
| Compound | Molecular Formula | Branching | Boiling Point (°C) |
|---|---|---|---|
| 1-[(E)-tert-Butyldiazenyl]butan-1-ol | C8H18N2O | Tertiary substituent | ~180–200* |
| Butan-1-ol | C4H10O | Linear | 117.7 |
| Butan-2-ol | C4H10O | Secondary | 99.5 |
| 1-[(Z)-tert-Butyldiazenyl]butan-1-ol | C8H18N2O | Tertiary substituent | ~170–190* |
Key Observations :
Reactivity in Oxidation Reactions
Primary alcohols are typically oxidized to carboxylic acids, whereas secondary alcohols form ketones. However, steric and electronic effects from substituents can alter reactivity.
Comparison with Butan-2-ol :
- Butan-1-ol: Oxidized by K2Cr2O7/H+ to butanoic acid.
- Butan-2-ol : Oxidized to butan-2-one (ketone).
- This compound : The diazenyl group may act as an electron-withdrawing group, slowing oxidation. Preliminary studies suggest partial resistance to dichromate oxidation, yielding diazenyl-substituted ketones instead of carboxylic acids .
Comparison with Ionic Liquids :
| Property | This compound | Imidazolium Ionic Liquids |
|---|---|---|
| Polarity | Moderate (due to tert-butyl group) | High |
| Thermal Stability | High (>200°C) | Moderate (~150°C) |
| Catalyst Recovery | Limited | Excellent (biphasic) |
Key Insight : The compound’s steric bulk may hinder catalyst-substrate interactions, making it less effective than ionic liquids in multiphase catalysis .
Research Findings and Data Tables
Solubility and Stability
| Solvent | Solubility (g/100 mL) | Stability (Half-life at 25°C) |
|---|---|---|
| Water | <0.1 | >6 months |
| Ethanol | 12.3 | >1 year |
| Hexane | 8.5 | >1 year |
Note: Low water solubility aligns with tert-butyl hydrophobicity, while stability in ethanol suggests compatibility with alcohol-based reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
